

1-Amino-2-phenyl-propan-2-ol CAS number and identifiers

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Compound of Interest

Compound Name: 1-Amino-2-phenyl-propan-2-ol

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Technical Guide: 1-Amino-2-phenyl-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Amino-2-phenyl-propan-2-ol**, a versatile amino alcohol with significant applications in pharmaceutical and fine chemical synthesis. This document details its chemical identifiers, physicochemical properties, safety information, and insights into its synthesis.

Chemical Identifiers and Nomenclature

Accurate identification of chemical compounds is critical in research and development. **1-Amino-2-phenyl-propan-2-ol** is known by several identifiers across various chemical databases and regulatory bodies.

Identifier Type	Value	Source
CAS Number	17643-24-2	[1] [2] [3] [4]
IUPAC Name	1-amino-2-phenylpropan-2-ol	[1]
Molecular Formula	C ₉ H ₁₃ NO	[1] [2] [3] [4]
PubChem CID	12362998	[1] [3]
EC Number	809-146-7	[1]
InChI	InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3	[1]
InChIKey	BDNDQOCRJGGSJO-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CC(CN)(C1=CC=CC=C1)O</chem>	[1] [4]

Synonyms:

- alpha-(Aminomethyl)-alpha-methylbenzenemethanol[\[1\]](#)
- AKOS BB-9873[\[5\]](#)

The stereochemistry of this compound is crucial, as different enantiomers can possess distinct pharmacological properties. For instance, (2R)-1-amino-2-phenylpropan-2-ol has a specific CAS number of 135355-11-2.[\[6\]](#)

Physicochemical and Computed Properties

The following table summarizes the key physical and chemical properties of **1-Amino-2-phenyl-propan-2-ol**, which are essential for designing experimental conditions and understanding its behavior in various systems.

Property	Value	Source
Molecular Weight	151.21 g/mol	[1][2][3][4]
Appearance	White solid	[3]
Boiling Point	293.561 °C at 760 mmHg	[5]
Flash Point	131.341 °C	[5]
Density	1.074 g/cm ³	[5]
Topological Polar Surface Area	46.3 Å ²	[1]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	2	[4]
XLogP3	0.3	[1]

Applications in Research and Synthesis

1-Amino-2-phenyl-propan-2-ol is a valuable building block in organic synthesis and pharmaceutical development.[3] Its bifunctional nature, containing both an amino group and a hydroxyl group, along with a phenyl moiety, enhances its reactivity and solubility in organic solvents.[3]

Key applications include:

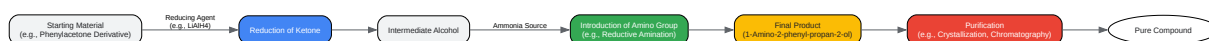
- **Pharmaceutical Development:** It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of medications targeting neurological disorders.[3]
- **Chiral Auxiliary:** Its structure allows it to act as a chiral auxiliary, enabling the production of enantiomerically pure compounds, which is a critical aspect in the development of effective drugs.[3]

- Organic Synthesis: It is used as a foundational component for creating more complex molecules with specific functional groups, thereby improving the efficiency of chemical reactions.[3]

Experimental Protocols

While specific, detailed experimental protocols are proprietary or published in subscription-based journals, a general workflow for the synthesis of related amino alcohols can be conceptualized. The synthesis of chiral amino alcohols like phenylpropanolamines often involves multi-step organic synthesis techniques.

A potential synthetic pathway could involve the following logical steps:



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Caption: Generalized synthetic workflow for amino alcohols.

This process would begin with a suitable starting material, such as a phenylacetone derivative. [7] The ketone functionality is reduced to an alcohol, followed by the introduction of the amino group, often via reductive amination.[7] The final step involves purification to isolate the desired compound.[8]

Safety and Handling

Proper handling of **1-Amino-2-phenyl-propan-2-ol** is essential in a laboratory setting. Based on aggregated GHS data, this compound presents several hazards.

GHS Hazard Classification:

Hazard Class	Category	Signal Word	Hazard Statement
Acute Toxicity, Oral	4	Danger	H302: Harmful if swallowed
Serious Eye Damage/Eye Irritation	1	Danger	H318: Causes serious eye damage

Source:[1]

Recommended Precautionary Measures:

A logical workflow for safe handling and in case of exposure is outlined below.



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Caption: Recommended safety, handling, and first aid workflow.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[9]
- Skin Protection: Wear fire/flammable resistant and impervious clothing.[9]
- Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[9]

Storage:

- Store in a cool place, between 0-8 °C, and keep the container tightly closed in a dry and well-ventilated area.[3][4]

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